3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid hydrochloride
Description
Chemical Identity and Nomenclature
3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid hydrochloride is a heterocyclic compound with the molecular formula C₉H₁₃ClN₂O₃ and a molecular weight of 232.66 g/mol . Its systematic IUPAC name reflects its structural features: a pyrimidine ring substituted with methyl groups at positions 4 and 6, a ketone group at position 2, and a propanoic acid side chain at position 5, which is protonated as a hydrochloride salt. The compound is also identified by synonyms such as 3-(4,6-dimethyl-2-oxo-1,2-dihydro-5-pyrimidinyl)propanoic acid hydrochloride and BB57-2334 .
Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1421602-76-7 |
| SMILES | O=C(O)CCC1=C(NC(=O)N1C)C |
| InChI Key | ONPLCUHLIAMYCI-UHFFFAOYSA-N |
| MDL Number | MFCD22392153 |
The hydrochloride salt enhances the compound’s solubility in polar solvents, making it suitable for synthetic and pharmacological applications.
Historical Development in Heterocyclic Chemistry
The synthesis of dihydropyrimidinones, including derivatives like this compound, traces back to the Biginelli reaction , first reported in 1891. This multicomponent reaction between aldehydes, β-ketoesters, and urea revolutionized access to dihydropyrimidine scaffolds, which are critical in drug discovery. Advances in catalysis (e.g., Lewis acids like CuCl₂ or ionic liquids) have optimized yields and regioselectivity, enabling the functionalization of the pyrimidine core with groups such as propanoic acid.
The specific development of This compound emerged from efforts to modify dihydropyrimidinones for enhanced bioactivity. For instance, substituents like methyl groups at C4 and C6 improve metabolic stability, while the propanoic acid side chain introduces hydrogen-bonding capacity for target interaction.
Position Within Pyrimidine Derivative Classifications
This compound belongs to the pyrimidinecarboxylic acid subclass, characterized by a pyrimidine ring fused to a carboxylic acid-containing side chain. Its structural features align with two broader categories:
- Dihydropyrimidinones : Defined by a partially saturated pyrimidine ring with a ketone group, these compounds exhibit diverse pharmacological activities, including calcium channel modulation.
- Pyrimidine monocarboxylic acids : The propanoic acid moiety classifies it under this group, which often participates in enzyme inhibition or receptor binding due to its polar functional groups.
The compound’s classification hierarchy is as follows:
- Parent class : Pyrimidines and pyrimidine derivatives.
- Subclass : Pyrimidinones (due to the 2-oxo group).
- Functionalized derivative : Pyrimidinecarboxylic acid.
This dual classification underscores its versatility in medicinal chemistry, where it serves as a building block for antihypertensive, anti-inflammatory, and antimicrobial agents.
Properties
IUPAC Name |
3-(4,6-dimethyl-2-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-5-7(3-4-8(12)13)6(2)11-9(14)10-5;/h3-4H2,1-2H3,(H,12,13)(H,10,11,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJJNJARYBJUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)C)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine.
Alkylation: The pyrimidine derivative is then alkylated with a suitable halogenated propanoic acid derivative under basic conditions to introduce the propanoic acid moiety.
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The purification process typically involves recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives of the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of pyrimidine compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, a study indicated that certain derivatives could induce apoptosis in melanoma cells by increasing reactive oxygen species (ROS) levels, which are known to trigger cell death pathways .
Table 1: Anticancer Activity of Pyrimidine Derivatives
Biochemical Applications
Metal Chelation
The compound's structure allows it to function as a metal chelator, which is crucial in various biochemical applications. Metal chelators are often used in the treatment of metal overload conditions and in the development of therapeutic agents for diseases such as cancer and neurodegenerative disorders .
Table 2: Biochemical Properties of Metal Chelators
Material Science
Polymer Development
The unique chemical properties of this compound make it a candidate for developing new polymer materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .
Table 3: Polymer Applications
| Polymer Type | Additive | Benefit | Reference |
|---|---|---|---|
| Thermoplastics | 3-(4,6-Dimethyl...acid HCl | Increased thermal stability | |
| Biodegradable polymers | Pyrimidine derivatives | Enhanced mechanical properties |
Case Studies
-
Anticancer Efficacy Study
A study conducted on the anticancer efficacy of pyrimidine derivatives demonstrated that this compound exhibited selective toxicity towards melanoma cells while sparing normal cells. This selectivity suggests a potential therapeutic window for clinical applications . -
Metal Chelation in Neurodegenerative Diseases
Research on hydroxypyridinone-based metal chelators has indicated their effectiveness in reducing metal-induced toxicity in neuronal models. The incorporation of 3-(4,6-Dimethyl...acid HCl into these studies showed promising results in alleviating oxidative stress associated with neurodegeneration .
Mechanism of Action
The mechanism of action of 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and analogous molecules:
Table 1. Structural and Functional Comparison
Key Comparisons
Functional Group Impact
- In contrast, Ronacaleret’s indenyl and difluoro groups enhance receptor binding specificity .
- Haloxyfop’s trifluoromethyl and chloro groups improve lipid solubility and herbicidal activity, illustrating how halogenation optimizes agrochemical performance .
- 3-(Methylthio)propanoic acid esters in pineapples lack ionizable groups (ester vs. acid), rendering them volatile and suitable as flavorants .
Commercial and Developmental Status
Research Findings and Data
- Target Compound: Limited data exist due to its discontinued status.
- Ronacaleret Hydrochloride : Demonstrated efficacy in preclinical osteoporosis models, with a molecular weight of 484.00 g/mol .
- Haloxyfop: Effective at nanomolar concentrations against grasses, highlighting the potency of phenoxy-propanoic acid herbicides .
- Pineapple Esters: 3-(Methylthio)propanoic acid methyl ester dominates in Tainong No. 4 pineapple (622.49 µg·kg−1), while French Polynesian varieties exhibit concentrations up to 1140 µg·kg−1 .
Biological Activity
3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid hydrochloride is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure suggests potential interactions with various biological targets, making it a subject of interest for further research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 232.67 g/mol. The compound features a pyrimidine ring, which is known for its biological relevance due to its presence in nucleic acids and various bioactive compounds.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on similar pyrimidine derivatives have shown that they can inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis .
- Antimicrobial Properties : Some derivatives of pyrimidines exhibit antimicrobial activity against various bacterial strains. The presence of the dimethyl group and the carboxylic acid moiety may enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death .
- Cytotoxicity : Preliminary studies suggest that compounds structurally related to this compound can induce apoptosis in cancer cells. This effect is often linked to their ability to intercalate with DNA or inhibit topoisomerases .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
Table 1: Summary of Biological Activities
Notable Research
A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of pyrimidine derivatives, emphasizing how modifications at specific positions can significantly enhance their biological efficacy . This research underscores the importance of further exploration into the SAR of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(4,6-dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound’s dihydropyrimidinone core suggests synthesis via modified Biginelli reactions or cyclocondensation of β-keto esters with urea derivatives under acidic conditions. To optimize purity, use recrystallization in ethanol/water mixtures (1:3 v/v) and monitor progress via HPLC with a C18 column (acetonitrile/0.1% trifluoroacetic acid mobile phase). Ensure stoichiometric control of hydrochloride salt formation using pH titration (target pH 3–4). Post-synthesis, validate purity with -/-NMR (DMSO-d₆, 400 MHz) and elemental analysis (≤0.3% deviation for C, H, N) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Prioritize spectroscopic techniques:
- FT-IR to confirm carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O–H, ~2500–3000 cm⁻¹) groups.
- Mass spectrometry (ESI-TOF) for molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray crystallography (if single crystals form) to resolve the hydrochloride salt’s crystal packing.
- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition >200°C expected).
Cross-reference data with computational simulations (e.g., Gaussian 16 for optimized geometries) .
Q. What are the critical storage conditions to maintain stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under nitrogen atmosphere. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the dihydropyrimidinone ring). Avoid aqueous solutions at pH >7 to prevent dehydrohalogenation .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Employ quantum mechanical calculations (DFT/B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces and identify reactive sites. Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinases or enzymes with dihydropyrimidinone-binding pockets). Validate predictions with SPR (surface plasmon resonance) binding assays (KD <10 μM as a threshold) .
Q. What experimental strategies resolve contradictions in solubility or reactivity data reported across studies?
- Methodological Answer : Systematically vary solvents (DMSO, water, ethanol) and measure solubility via UV-Vis spectroscopy (λ_max = 270–300 nm). For reactivity discrepancies, conduct kinetic studies under controlled conditions (e.g., 25–60°C, inert atmosphere) and analyze using Arrhenius plots. Apply Design of Experiments (DoE) to isolate variables (pH, temperature, catalyst loading) .
Q. How can heterogeneous catalytic systems improve synthesis scalability?
- Methodological Answer : Test immobilized catalysts (e.g., zeolite-supported HCl or ionic liquids) in flow reactors (residence time 10–30 min, 80°C). Monitor reaction efficiency via inline FT-IR and compare turnover numbers (TON) vs. batch systems. Optimize reactor design using computational fluid dynamics (CFD) to ensure uniform mixing and heat transfer .
Q. What methodologies assess environmental impact or ecotoxicity in early-stage research?
- Methodological Answer : Perform in silico predictions using EPI Suite for biodegradability and LC50 (fish toxicity). Validate with Daphnia magna acute toxicity assays (OECD 202 guidelines) and soil adsorption studies (OECD 106 batch method). Prioritize green chemistry metrics (E-factor <5, atom economy >70%) .
Data Contradiction Analysis Framework
- Case Example : Conflicting reports on hydrolytic stability.
- Resolution : Conduct pH-dependent stability studies (pH 2–12, 37°C) with LC-MS monitoring. Identify degradation pathways (e.g., ring-opening at pH >9) and correlate with computational transition state analysis (IRC plots). Reconcile data by standardizing buffer systems (avoid phosphate buffers above pH 7) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
